molecular formula C26H37N3O B4531505 2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol

2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol

Cat. No.: B4531505
M. Wt: 407.6 g/mol
InChI Key: UNZKDBYGEMLSCD-UHFFFAOYSA-N
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Description

2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

2-[4-(1-benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O/c1-22-7-5-6-10-24(22)20-28-16-17-29(21-26(28)13-18-30)25-11-14-27(15-12-25)19-23-8-3-2-4-9-23/h2-10,25-26,30H,11-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZKDBYGEMLSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzylpiperidine with 2-methylbenzyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. It is known to act on muscarinic receptors, particularly muscarinic receptor 4 (M4), where it functions as an antagonist. This interaction can modulate neurotransmitter release and affect various neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to selectively antagonize muscarinic receptor 4 (M4) sets it apart from other related compounds and makes it a valuable tool in neurological research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol

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